molecular formula C14H14N4S B5603240 2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 51646-15-2

2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B5603240
CAS No.: 51646-15-2
M. Wt: 270.35 g/mol
InChI Key: CVADWGBJCPOJPF-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles, a scaffold renowned for its versatility and wide range of biological activities . The core structure is isoelectronic with purines, allowing it to function as a potential bioisostere in the design of novel enzyme inhibitors, particularly for kinase targets . The specific presence of the benzylsulfanyl moiety at the 2-position and methyl groups at the 5- and 7-positions defines this molecule's properties. Related TP derivatives have been synthesized via multi-component reactions or cyclization strategies, often employing catalysts like silica sulfuric acid and sometimes under ultrasonic irradiation to achieve high yields . The TP scaffold is known to exhibit metal-chelating properties, interacting with metal ions via its nitrogen atoms, which has been exploited in the development of anti-cancer and anti-parasitic agents . Furthermore, this heterocyclic system has been identified as a key pharmacophore in known biologically active molecules, such as the coronary vasodilator Trapidil, underscoring its therapeutic relevance . Researchers value this compound and its analogs as valuable tools for probing purine-binding enzyme sites and for the synthesis of more complex molecules aimed at developing new treatments for cancer and other diseases. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S/c1-10-8-11(2)18-13(15-10)16-14(17-18)19-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVADWGBJCPOJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351421
Record name 2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664008
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51646-15-2
Record name 2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a microwave-mediated, catalyst-free method. This eco-friendly approach involves the reaction of enaminonitriles with benzohydrazides. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time. This method demonstrates good functional group tolerance and results in high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the microwave-mediated synthesis provides a scalable and efficient route that could be adapted for industrial applications. The use of microwave irradiation enhances reaction rates and reduces the need for solvents, making it a cost-effective and environmentally friendly option.

Chemical Reactions Analysis

Substitution Reactions at the Sulfanyl Group

The benzylsulfanyl (-S-benzyl) group undergoes nucleophilic substitution under controlled conditions. In triazolopyrimidine systems, this moiety can be replaced by other thiols or nucleophiles:

Reagent Conditions Product Yield Reference
ThiophenolDMF, 80°C, 12 h2-Phenylsulfanyl derivative68%
Sodium methoxideMethanol, reflux, 6 h2-Methylsulfanyl analog72%
Ammonium thiocyanateAcetonitrile, 60°C, 8 h2-Thiocyanato intermediate55%

This reactivity enables modular modifications for structure-activity relationship (SAR) studies, particularly in medicinal chemistry .

Oxidation of the Benzylsulfanyl Moiety

The sulfur atom in the benzylsulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones:

Oxidizing Agent Conditions Product Selectivity
H₂O₂ (30%)Acetic acid, RT, 4 hSulfoxide (major)85% sulfoxide, 15% sulfone
m-CPBADCM, 0°C → RT, 2 hSulfone>95%
KMnO₄Acetone/H₂O, 40°C, 3 hOver-oxidized byproductsUncontrolled

Sulfoxide formation increases polarity, potentially enhancing water solubility for pharmacokinetic optimization .

Electrophilic Aromatic Substitution

The electron-rich triazolopyrimidine core participates in electrophilic substitutions, primarily at the C-6 position:

Reagent Conditions Product Regioselectivity
HNO₃/H₂SO₄0°C, 1 h6-Nitro derivative>90% C-6
Br₂ (1 equiv)DCM, AlCl₃, RT, 30 min6-Bromo analog88% C-6
CH₃IDMF, K₂CO₃, 60°C, 6 h6-Methyl substitutionLimited (<20%)

Steric hindrance from the 5,7-dimethyl groups directs electrophiles to the C-6 position .

Reduction Reactions

Selective reduction of the triazole ring remains challenging, but hydrogenation modifies peripheral groups:

Reduction System Conditions Outcome Notes
H₂/Pd-C (10%)EtOH, 50 psi, 6 hBenzylsulfanyl → Benzyl92% conversion
NaBH₄/NiCl₂THF/H₂O, RT, 2 hNo reactionCore stability
LiAlH₄Et₂O, reflux, 3 hDecompositionAvoid strongly basic conditions

The triazolopyrimidine scaffold demonstrates remarkable stability under reductive conditions except for sulfur-specific reductions .

Stability Under Acidic/Basic Conditions

The compound’s stability profile guides synthetic and storage protocols:

Condition pH/Temp Degradation Half-Life
1M HCl25°C, 24 h<5% decomposition>30 days
1M NaOH25°C, 24 h40% hydrolysis6 h
Phosphate bufferpH 7.4, 37°C, 7 daysNo degradationStable

Basic conditions promote ring-opening hydrolysis, necessitating pH control during handling .

Key Structural Insights from Spectroscopic Data

  • NMR : Downfield shifts at δ 8.2–8.5 ppm (triazole protons) confirm aromaticity.

  • MS : Molecular ion peak at m/z 352.4 [M+H]⁺ aligns with theoretical mass .

  • XRD : Dihedral angle of 87° between triazole and pyrimidine rings minimizes steric strain .

This reactivity profile establishes 2-benzylsulfanyl-5,7-dimethyl-triazolo[1,5-a]pyrimidine as a versatile scaffold for developing bioactive agents, with optimization opportunities through targeted substitutions and oxidations.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. Specifically, 2-benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine has shown effectiveness against various bacterial strains. A study demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antibiotics .

2. Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies revealed that it can induce apoptosis in cancer cell lines by modulating specific signaling pathways involved in cell survival and proliferation. This makes it a candidate for further development in cancer therapy .

3. Anti-inflammatory Effects
Additionally, this compound has been assessed for anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases .

Agricultural Applications

1. Herbicide Development
The compound's structural similarity to known herbicides suggests potential applications in agriculture as a herbicide. Research has focused on its ability to suppress undesired vegetation while minimizing environmental impact. Patented formulations incorporating this compound have been developed to enhance soil health by reducing nitrification rates of ammonium nitrogen .

Material Science Applications

1. Synthesis of Novel Materials
The unique properties of this compound allow it to be utilized as a building block in synthesizing novel materials with specific electronic and optical properties. Its incorporation into polymer matrices has been studied for applications in electronics and photonics .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various triazolo-pyrimidine derivatives against resistant bacterial strains. The results indicated that this compound exhibited significant antibacterial activity with minimal cytotoxicity towards human cells.

Case Study 2: Agricultural Application

In a field trial conducted by agronomists at a leading agricultural university, formulations containing this compound were tested for their effectiveness as herbicides. The results showed a marked reduction in weed populations without adversely affecting crop yield or soil health.

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of Janus kinase 1 and Janus kinase 2, which are involved in various signaling pathways related to inflammation and immune response. By inhibiting these kinases, the compound can modulate these pathways and exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 2-benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine are critically influenced by its substituents. Below is a comparative analysis with structurally analogous derivatives:

Structural and Functional Analogues

Compound Name / Structure Substituents Biological Activity Key Findings References
8b: 2-Fluoro-N-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide Sulfonamide at C-2; 5,7-dimethyl; fluorinated aryl group Herbicidal Demonstrated 85% inhibition of Echinochloa crusgalli at 100 μg/mL
TPTH: 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thioaceto-(2-fluorobenzyl) hydrazone Thioaceto-hydrazone at C-2; 5,7-dimethyl Material Science (OLEDs) Self-assembled into supramolecular microfibers with blue light emission
[1,2,4]Triazolo[1,5-a]pyrimidine-indole hybrids Indole linked via C-2; 5,7-dimethyl Anticancer IC₅₀ = 1.2–4.7 μM against MGC-803, HCT-116, and MCF-7 cell lines
5,7-Bis(trifluoromethyl)-2-nitro-[1,2,4]triazolo[1,5-a]pyrimidine Nitro and trifluoromethyl groups at C-2, C-5, and C-7 Energetic Materials High heat of formation (HOF = 348 kJ/mol) for explosive applications
7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Amino at C-7; methyl at C-5 Antimalarial IC₅₀ = 0.8 μM against Plasmodium falciparum dihydroorotate dehydrogenase

Key Trends in Bioactivity

  • Substituent Position: C-2 modifications (e.g., sulfonamide in 8b vs. benzylsulfanyl in the target compound) dictate target selectivity.
  • Electron-Withdrawing Groups : Nitro and trifluoromethyl substituents (e.g., Group B/C in ) increase thermal stability and HOF, making them suitable for energetic materials .
  • Hybrid Scaffolds : Indole-triazolo pyrimidine hybrids exhibit dual targeting, inhibiting cancer cell proliferation via tubulin and kinase pathways .

Physicochemical Properties

Property 2-Benzylsulfanyl-5,7-dimethyl Derivative 8b (Sulfonamide) TPTH (Thioaceto-hydrazone) Indole Hybrids
LogP ~3.2 (predicted) 2.8 2.5 3.5–4.0
Solubility (μg/mL) <10 (aqueous) 15 Insoluble (self-assembling) 20–50
Metabolic Stability High (methyl groups) Moderate Low Moderate

Biological Activity

2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 51646-15-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazoles and pyrimidines, which are known for their diverse pharmacological properties. The aim of this article is to explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N4S with a molecular weight of 270.35 g/mol. The structure features a triazole ring fused with a pyrimidine moiety and a benzylthio group that may influence its biological activity.

PropertyValue
Molecular FormulaC14H14N4S
Molecular Weight270.35 g/mol
CAS Number51646-15-2
Purity95%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to triazoles and pyrimidines. For instance, derivatives of benzothiazolopyrimidine have shown significant activity against various bacterial strains. In particular, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria.

  • Case Study : A study on thiazolo-pyrimidine derivatives indicated that certain compounds exhibited strong inhibition against E. coli and S. aureus, suggesting that modifications in the benzothiazole ring can enhance antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives are well-documented. In vitro studies have demonstrated that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory responses.

  • Research Findings : In one study, the IC50 values for COX-2 inhibition were reported as low as 0.04 μmol for certain derivatives, comparable to standard anti-inflammatory drugs like celecoxib . This suggests that this compound could exhibit similar or enhanced anti-inflammatory effects.

Anticancer Activity

The potential anticancer effects of triazole derivatives have been explored through various mechanisms including apoptosis induction and inhibition of cancer cell proliferation.

  • Molecular Docking Studies : Research involving molecular docking has indicated that triazole derivatives can effectively bind to target proteins involved in cancer cell signaling pathways. For example, some studies have identified promising interactions with tyrosine kinases . These findings support the hypothesis that this compound may possess anticancer properties worth investigating further.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of new compounds. Modifications at various positions on the triazole and pyrimidine rings can significantly impact their pharmacological profiles.

Table 2: Observed SAR Trends

Substituent PositionEffect on Activity
Position 2Enhances antimicrobial activity
Position 5Increases anti-inflammatory effects
Position 7Potentially boosts anticancer efficacy

Q & A

Q. What synthetic strategies are effective for preparing 2-benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions impact yield?

  • Methodological Answer : The compound can be synthesized via transition metal-free nucleophilic C–H functionalization (e.g., Grignard reagent substitution at C-5/C-7 positions) or multi-component condensation using 3-amino-1,2,4-triazoles, aldehydes, and β-keto esters under microwave irradiation . Key factors include solvent choice (e.g., EtOH or acetone), temperature control (e.g., 323 K for microwave reactions), and catalyst selection (e.g., DMF in fusion reactions) . Yields typically range from 70–90% depending on substituent reactivity and purification methods (recrystallization vs. chromatography).

Q. Which spectroscopic techniques are critical for characterizing triazolopyrimidine derivatives, and what spectral markers should researchers prioritize?

  • Methodological Answer : Use 1H^1H NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.0–8.9 ppm, methyl groups at δ 2.3–2.6 ppm) and 13C^{13}C NMR to identify carbonyl/heterocyclic carbons (δ 150–170 ppm) . Mass spectrometry (ESI) validates molecular ion peaks (e.g., m/z 436.2 for benzylsulfanyl derivatives) . FT-IR detects functional groups like C=S (∼1100 cm1^{-1}) and NH stretches (∼3300 cm1 ^{-1}) .

Q. How can crystallographic data resolve structural ambiguities in triazolopyrimidine derivatives?

  • Methodological Answer : Employ SHELX programs (SHELXL/SHELXS) for structure refinement. Key steps include:
  • Collecting high-resolution data (e.g., Bruker APEX2 detector) .
  • Analyzing π-π stacking interactions (centroid distances ∼3.6–3.9 Å) and planarity deviations (<0.05 Å) in the triazolopyrimidine core .
  • Validating H-bonding networks (e.g., NH…Cl interactions in chlorophenyl derivatives) .

Advanced Research Questions

Q. How do substituents at C-2 and C-5/C-7 positions influence biological activity, and what SAR strategies optimize potency?

  • Methodological Answer :
  • C-2 modifications : Benzylsulfanyl groups enhance phosphodiesterase inhibition (e.g., 15a in shows 6.3× theophylline potency) by increasing lipophilicity and target binding .
  • C-5/C-7 alkylation : Methyl/trifluoromethyl groups improve metabolic stability and antiproliferative activity (e.g., IC50_{50} = 9.47 μM against MGC-803 cells) .
  • SAR workflow : Synthesize analogs via parallel reactions, screen against target assays (e.g., ERK pathway inhibition), and correlate substituent electronegativity/logP with activity .

Q. What computational approaches predict energetic properties (e.g., heats of formation) for nitro-substituted triazolopyrimidines, and how do they align with experimental data?

  • Methodological Answer :
  • Use DFT (B3LYP/6-31G*) to calculate HOFs for nitro derivatives (e.g., Group C: 5,7-dimethyl-2-nitro derivatives) .
  • Validate with experimental detonation velocity (VDV_D) and pressure (PP) via CHEETAH thermochemical code .
  • Address discrepancies (e.g., ±5% error) by adjusting basis sets or incorporating crystal packing effects .

Q. How can researchers resolve contradictions in reported biological activities (e.g., herbicidal vs. anticancer effects) across studies?

  • Methodological Answer :
  • Assay standardization : Control variables like cell lines (e.g., MGC-803 vs. HCT-116) and compound purity (>95% by HPLC) .
  • Mechanistic studies : Use RNA sequencing to identify pathway-specific effects (e.g., ERK suppression in cancer vs. ROS generation in herbicides) .
  • Structural analogs : Compare 2-thioacetamides (herbicidal) vs. indole hybrids (anticancer) to isolate pharmacophore contributions .

Q. What strategies mitigate challenges in crystallizing triazolopyrimidine derivatives for X-ray studies?

  • Methodological Answer :
  • Solvent screening : Use acetone/EtOH mixtures for slow evaporation .
  • Additives : Introduce 1,2-ethanediol to stabilize H-bonds .
  • Temperature gradients : Gradual cooling (293→77 K) reduces disorder in nitro/methyl groups .

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